molecular formula C8H9BrINO2S B13272593 2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide

2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide

Cat. No.: B13272593
M. Wt: 390.04 g/mol
InChI Key: HTQMKHDPCCXVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide is a chemical compound with the molecular formula C8H9BrINO2S It is a derivative of benzene, featuring bromine, iodine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination and iodination of an ethyl-substituted benzene ring, followed by the introduction of a sulfonamide group. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, organometallic compounds, and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are often used.

    Coupling Reactions: Palladium or copper catalysts, along with appropriate ligands, are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions, providing insights into biological processes.

    Industry: The compound can be utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The bromine and iodine atoms may also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-ethyl-1-iodobenzene: Similar structure but lacks the sulfonamide group.

    2-Bromo-4-fluoro-1-iodobenzene: Contains a fluorine atom instead of an ethyl group.

    2-Bromoiodobenzene: Lacks both the ethyl and sulfonamide groups.

Uniqueness

2-Bromo-N-ethyl-4-iodobenzene-1-sulfonamide is unique due to the presence of both bromine and iodine atoms, along with the sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9BrINO2S

Molecular Weight

390.04 g/mol

IUPAC Name

2-bromo-N-ethyl-4-iodobenzenesulfonamide

InChI

InChI=1S/C8H9BrINO2S/c1-2-11-14(12,13)8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3

InChI Key

HTQMKHDPCCXVJW-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.